
3-Cbz-aminocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cbz-aminocyclohexanecarboxylic acid, also known as 3-carbobenzyloxyaminocyclohexanecarboxylic acid, is a compound that features a cyclohexane ring substituted with an amino group protected by a carbobenzyloxy (Cbz) group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-aminocyclohexanecarboxylic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanone with benzyl chloroformate in the presence of a base to form the Cbz-protected intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cbz-aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: Pd/C, LiAlH4
Nucleophiles: Various amines and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Cbz-aminocyclohexanecarboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Cbz-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz-protected amino group can be selectively deprotected under mild conditions, allowing the free amine to participate in further biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cbz-aminocyclohexanecarboxylic acid include:
N-Boc-aminocyclohexanecarboxylic acid: Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-aminocyclohexanecarboxylic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-aminocyclohexanecarboxylic acid: Features an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
The uniqueness of this compound lies in its Cbz protecting group, which offers stability under both acidic and basic conditions and can be removed via hydrogenolysis. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
1-amino-3-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c16-15(14(18)19)8-4-7-12(9-15)13(17)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,16H2,(H,18,19) |
Clé InChI |
PLAGNJWQJMERQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)

![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
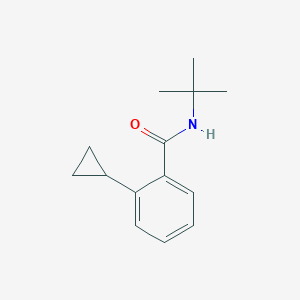
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)
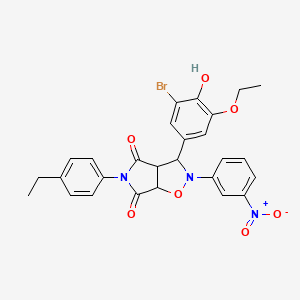
![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
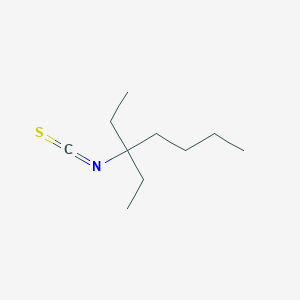
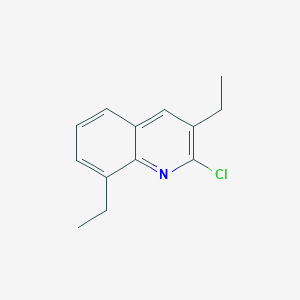
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
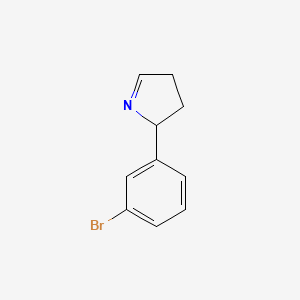
![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
